N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide
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Overview
Description
N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and multiple methoxy groups attached to a benzamide core. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide typically involves multiple steps. One common method starts with the nitration of phenol to produce p-nitrophenol, followed by reduction to p-aminophenol. The final step involves the acylation of p-aminophenol with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. The choice of solvents and catalysts is crucial to ensure high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, leading to altered cellular processes. For example, it may inhibit cyclooxygenases, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(4-Hydroxyphenyl)retinamide:
Uniqueness
N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide is unique due to its combination of hydroxyphenyl and trimethoxybenzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
CAS No. |
97954-47-7 |
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Molecular Formula |
C17H19NO5 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C17H19NO5/c1-18(12-5-7-13(19)8-6-12)17(20)11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10,19H,1-4H3 |
InChI Key |
IXGDWOPACVZEFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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